trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Catalog No.
S8180844
CAS No.
M.F
C12H16ClNO2
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hyd...

Product Name

trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1

InChI Key

SZHUXHHHBXYABK-DHXVBOOMSA-N

SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O.Cl

Canonical SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O.Cl

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O.Cl

trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride, with the chemical formula C₁₂H₁₆ClNO₂ and CAS number 1049727-94-7, is a compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with an o-tolyl group at the 4-position and a carboxylic acid functional group at the 3-position. This compound is characterized by its hydrochloride salt form, which enhances its solubility and stability in various applications. The molecular weight of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride is approximately 241.72 g/mol .

Typical of carboxylic acids and amines. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters under acidic conditions.
  • Amidation: Reacting with amines to form amides, which can be useful in synthesizing more complex molecules.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, leading to the formation of a pyrrolidine derivative.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science.

The synthesis of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride can be achieved through several methods:

  • Pyrrolidine Formation: Starting from o-tolylamine and an appropriate α,β-unsaturated carboxylic acid, a cyclization reaction can yield the pyrrolidine core.
  • Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide under high pressure or through the use of carboxylating agents.
  • Hydrochloride Salt Formation: The final step involves treating the free base form of the compound with hydrochloric acid to obtain the hydrochloride salt.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.

trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride finds applications primarily in medicinal chemistry, particularly in drug development targeting neurodegenerative diseases due to its potential inhibitory effects on BACE-1. Additionally, it may serve as an intermediate in synthesizing more complex pharmaceutical agents or as a building block in organic synthesis.

Interaction studies involving trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride are crucial for understanding its pharmacodynamics. Preliminary studies suggest that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Research into its binding affinities and inhibition profiles against specific enzymes would provide valuable insights into its therapeutic potential.

Several compounds share structural similarities with trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride1820580-69-50.94p-Tolyl substitution instead of o-tolyl
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid1260587-88-90.85Contains a fluorine atom enhancing lipophilicity
(3S,4R)-4-(2,3-Dichlorophenyl) pyrrolidine-3-carboxylic acidNot availableNot specifiedChlorinated phenyl group affecting biological activity

The uniqueness of trans-4-(o-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride lies in its specific o-tolyl substitution pattern, which may influence its binding affinity and selectivity towards biological targets compared to other derivatives.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

241.0869564 g/mol

Monoisotopic Mass

241.0869564 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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